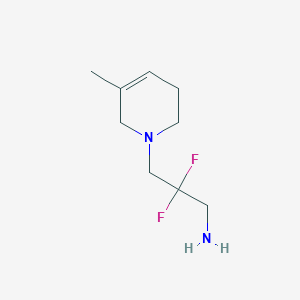
1-(5-Formylfuran-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Formylfuran-2-yl)azetidine-3-carboxamide is a compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is characterized by the presence of a furan ring, an azetidine ring, and a carboxamide group. This compound is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
The synthesis of 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide involves multiple steps, starting with the preparation of the furan ring and the azetidine ring. The furan ring can be synthesized through various methods, including the oxidation of furfural . The azetidine ring can be formed through ring-opening polymerization of aziridines .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
1-(5-Formylfuran-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Formylfuran-2-yl)azetidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Formylfuran-2-yl)azetidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in bacterial cells, leading to the inhibition of bacterial growth . The furan ring and azetidine ring are thought to play a crucial role in its biological activity.
Comparison with Similar Compounds
1-(5-Formylfuran-2-yl)azetidine-3-carboxamide can be compared with other furan and azetidine derivatives:
Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure but differ in their functional groups and biological activities.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring structure but have different substituents and properties.
The uniqueness of this compound lies in its combination of the furan and azetidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-(5-formylfuran-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10N2O3/c10-9(13)6-3-11(4-6)8-2-1-7(5-12)14-8/h1-2,5-6H,3-4H2,(H2,10,13) |
InChI Key |
BTCJXVVVZMWCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=C(O2)C=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


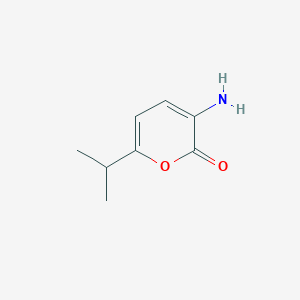
![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
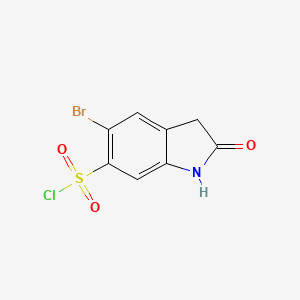
![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
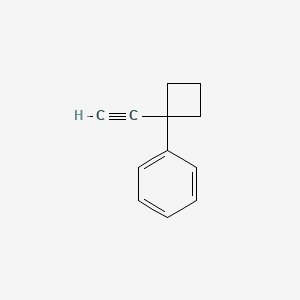
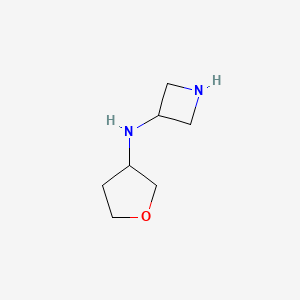

![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)

![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
